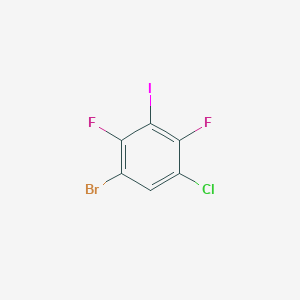
1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene is a halogenated aromatic compound with the molecular formula C6HBrClF2I. This compound is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring. It is used in various fields of scientific research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene can be synthesized through a series of halogenation reactions. One common method involves the sequential introduction of halogen atoms onto a benzene ring. The process typically starts with the bromination of benzene, followed by chlorination, fluorination, and iodination. Each step requires specific reagents and conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring .
科学研究应用
1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems, particularly in the development of halogenated biomolecules.
作用机制
The mechanism of action of 1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of multiple halogen atoms enhances its reactivity and allows for selective modification of the benzene ring .
相似化合物的比较
Similar Compounds
- 1-Bromo-3-chloro-5-iodobenzene
- 1-Bromo-2,5-dichloro-4-iodobenzene
- 1-Bromo-3,5-difluoro-4-iodobenzene
- 1-Bromo-2,4-difluoro-5-iodobenzene
Uniqueness
1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique structure imparts distinct chemical properties, such as enhanced reactivity and selectivity in chemical reactions, making it valuable for various applications in research and industry .
生物活性
1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C6H2BrClF2I. The presence of multiple halogens (bromine, chlorine, fluorine, and iodine) contributes to its reactivity and interaction with biological systems. The compound's structure allows for various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution, which are crucial for its biological activity.
Mode of Action
Halogenated aromatic compounds like this compound can interact with biological macromolecules, influencing enzymatic activities and receptor interactions. The halogen substituents can enhance lipophilicity, facilitating membrane penetration and altering pharmacokinetic properties.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound are influenced by its halogen content. Increased lipophilicity due to halogenation often enhances absorption but may also lead to bioaccumulation in certain environments.
Biological Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that halogenated derivatives can effectively inhibit bacterial growth. A comparative analysis of related compounds demonstrated that those with fluorine substituents exhibited stronger antimicrobial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus (MRSA) .
Antimicrobial Activity Case Study
| Compound | Activity Against E. coli | Activity Against MRSA |
|---|---|---|
| This compound | Moderate | Weak |
| 4-Fluorobenzylidene derivative | Strong | Moderate |
| Chloro-fluoro hybrid | Variable | Stronger than fluoro-only |
The above table summarizes findings from recent studies where halogenated compounds were tested for their antimicrobial efficacy. The presence of fluorine generally correlates with increased activity against pathogenic bacteria .
Applications in Medicinal Chemistry
This compound is being explored for its potential in drug discovery. Its unique structure allows it to serve as a building block in the synthesis of more complex organic molecules aimed at targeting specific biological pathways . Researchers are particularly interested in its role as a precursor in the development of pharmaceuticals that could act against resistant bacterial strains or as anticancer agents.
属性
分子式 |
C6HBrClF2I |
|---|---|
分子量 |
353.33 g/mol |
IUPAC 名称 |
1-bromo-5-chloro-2,4-difluoro-3-iodobenzene |
InChI |
InChI=1S/C6HBrClF2I/c7-2-1-3(8)5(10)6(11)4(2)9/h1H |
InChI 键 |
VDUAMCBRSZZCFA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Br)F)I)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















